molecular formula C13H20O3 B116717 4,15-Dinor-3-hydroxy-1(5)-xanthen-12,8alpha-olide CAS No. 1093207-99-8

4,15-Dinor-3-hydroxy-1(5)-xanthen-12,8alpha-olide

Cat. No. B116717
M. Wt: 224.3 g/mol
InChI Key: MOXJTUNOIGNZKZ-SPFNVWMYSA-N
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Description

4,15-Dinor-3-hydroxy-1(5)-xanthen-12,8alpha-olide is a natural sesquiterpenoid isolated from the roots of Xanthium sibiricum . It has a molecular formula of C13H20O3 and a molecular weight of 224.3 .


Synthesis Analysis

The compound is a natural sesquiterpenoid isolated from the roots of Xanthium sibiricum . It was also found in the exudate of germinating sunflower (Helianthus annuus L.) seeds .


Molecular Structure Analysis

The IUPAC name of the compound is (3R,3aR,7S,8aS)-6-(2-hydroxyethyl)-3,7-dimethyl-3,3a,4,7,8,8a-hexahydrocyclohepta[b]furan-2-one . The InChI is 1S/C13H20O3/c1-8-7-12-11(9(2)13(15)16-12)4-3-10(8)5-6-14/h3,8-9,11-12,14H,4-7H2,1-2H3/t8-,9+,11+,12-/m0/s1 .

Scientific Research Applications

  • Natural Compound Isolation and Structural Determination : Diversifolide was isolated from the root of Tithonia diversifolia as a novel dinorxanthane sesquiterpene. Its structure was determined using spectroscopic methods, highlighting its potential for further biological and chemical studies (Kuo & Lin, 1999).

  • Role in Allelopathy : A stereoisomer of diversifolide, identified as sundiversifolide, was isolated from germinating sunflower seeds. It demonstrated species-selective allelopathic activity, influencing the growth of certain plant species, indicating its potential use in agricultural science (Ohno et al., 2001).

  • Cytotoxic Activities : Studies on compounds isolated from Carpesium longifolium, including xanthanolides related to diversifolide, revealed significant cytotoxic activities against human hepatoma and ovarian carcinoma cells. This suggests potential therapeutic applications in cancer treatment (Yang et al., 2003).

  • Synthesis and Applications in Peptide Chemistry : Research on Xanthenylamide (XAL) handles, derived from hydroxyxanthone (related to diversifolide), demonstrates their utility in solid-phase peptide synthesis. This indicates diversifolide's relevance in the development of peptide-based pharmaceuticals and research tools (Han et al., 1996).

  • Development of Novel Fluorescence Probes : A study on novel fluorescence probes for reactive oxygen species detection used xanthene derivatives, showcasing their potential in biological and chemical applications for detecting and studying reactive oxygen species (Setsukinai et al., 2003).

properties

IUPAC Name

(3R,3aR,7S,8aS)-6-(2-hydroxyethyl)-3,7-dimethyl-3,3a,4,7,8,8a-hexahydrocyclohepta[b]furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O3/c1-8-7-12-11(9(2)13(15)16-12)4-3-10(8)5-6-14/h3,8-9,11-12,14H,4-7H2,1-2H3/t8-,9+,11+,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXJTUNOIGNZKZ-SPFNVWMYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(CC=C1CCO)C(C(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@H](CC=C1CCO)[C@H](C(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diversifolide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,15-Dinor-3-hydroxy-1(5)-xanthen-12,8alpha-olide
Reactant of Route 2
4,15-Dinor-3-hydroxy-1(5)-xanthen-12,8alpha-olide
Reactant of Route 3
Reactant of Route 3
4,15-Dinor-3-hydroxy-1(5)-xanthen-12,8alpha-olide
Reactant of Route 4
4,15-Dinor-3-hydroxy-1(5)-xanthen-12,8alpha-olide
Reactant of Route 5
4,15-Dinor-3-hydroxy-1(5)-xanthen-12,8alpha-olide
Reactant of Route 6
4,15-Dinor-3-hydroxy-1(5)-xanthen-12,8alpha-olide

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